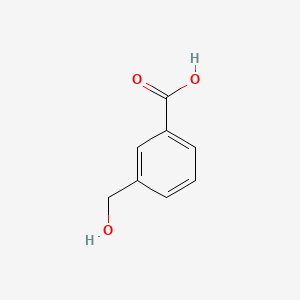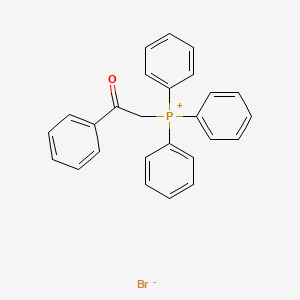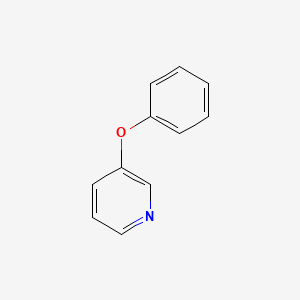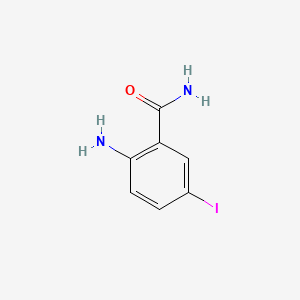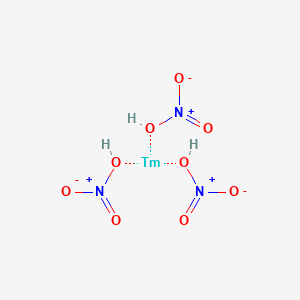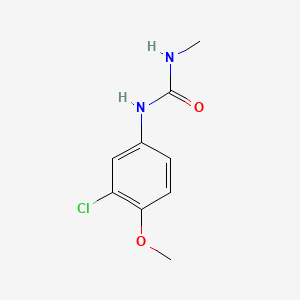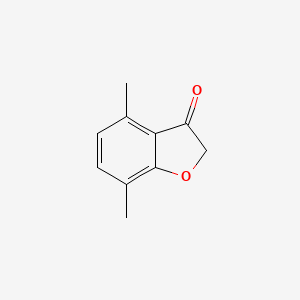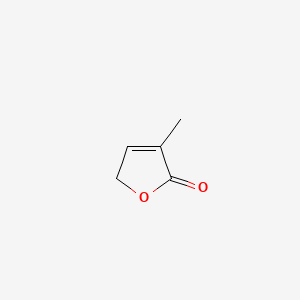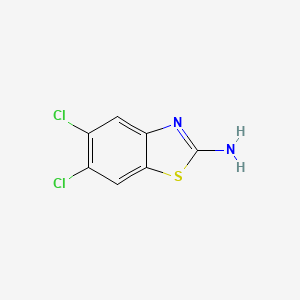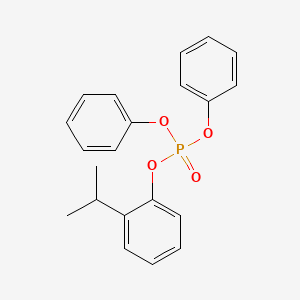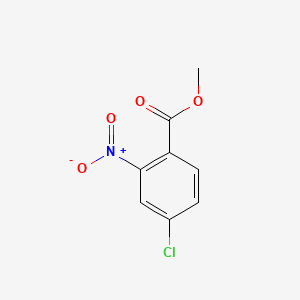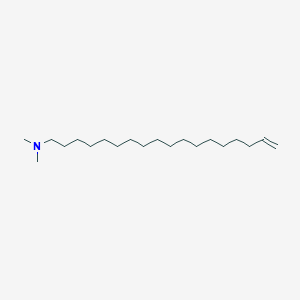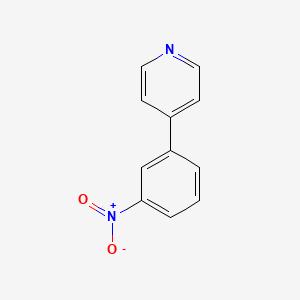
4-(3-Nitrophenyl)pyridine
Overview
Description
4-(3-Nitrophenyl)pyridine is an organic compound that features a pyridine ring substituted with a nitrophenyl group at the fourth position
Mechanism of Action
Target of Action
Nitrophenyl compounds are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Nitrophenyl compounds typically undergo reduction reactions, which can lead to the formation of amines . These amines can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitrophenyl compounds are known to be involved in various biochemical reactions, including nitration and reduction . These reactions can affect various biochemical pathways and have downstream effects on cellular function .
Pharmacokinetics
Nitrophenyl compounds are generally known to be well-absorbed and distributed throughout the body .
Result of Action
Nitrophenyl compounds are generally known to interact with various enzymes and receptors, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Nitrophenyl)pyridine. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, temperature and light conditions can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be further reacted with 3-nitrobenzene under suitable conditions to form this compound.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. For example, pyridine N-oxide can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride (PCl₃) to yield the final product . This method minimizes the accumulation of potentially explosive intermediates and allows for scalable production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitrophenyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products:
Reduction: 4-(3-Aminophenyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitrophenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
- 3-Nitropyridine
- 4-Nitropyridine
- 3-(4-Nitrophenyl)pyridine
Comparison: 4-(3-Nitrophenyl)pyridine is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with other molecules. Compared to 3-nitropyridine and 4-nitropyridine, the presence of the nitrophenyl group at the fourth position of the pyridine ring enhances its potential for substitution reactions and increases its utility in synthesizing complex organic compounds .
Properties
IUPAC Name |
4-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBDOPDKXFXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332677 | |
| Record name | 4-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-48-8 | |
| Record name | 4-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(3-Nitrophenyl)pyridine in pharmaceutical research?
A1: this compound is a crucial intermediate in synthesizing 1,4-dihydropyridine derivatives, a class of compounds exhibiting calcium channel blocking activity. These derivatives are widely investigated for their therapeutic potential in treating cardiovascular diseases like hypertension. [, ]
Q2: Can you explain the typical synthesis route for this compound?
A2: One common method involves a multi-step process. Initially, 3-nitrobenzaldehyde reacts with two molar equivalents of a dialkyl oxalacetate in the presence of a catalyst, often piperidine or its acetate salt. This yields a tetraalkyl 3-(3-nitrophenyl)-1,5-pentanedione-1,2,4,5-tetracarboxylate intermediate. Subsequent reaction with ammonia leads to the formation of tetraalkyl 1,4-dihydro-4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate. This intermediate is then oxidized to tetraalkyl 4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate, which upon hydrolysis and decarboxylation yields the desired this compound. [, ]
Q3: How does the structure of this compound relate to its use in developing calcium channel blockers?
A3: The structure of this compound allows for various modifications at different positions, enabling the synthesis of a diverse range of 1,4-dihydropyridine derivatives. These modifications, particularly at the ester functionalities and the phenyl ring, significantly influence the pharmacological activity of the resulting calcium channel blockers. [, ]
Q4: Have specific structural modifications to this compound derivatives been linked to improved calcium channel blocking activity?
A4: Yes, research suggests that incorporating asymmetric ester groups into this compound-derived dihydropyridines can enhance their calcium channel blocking activity compared to their symmetrical counterparts. This highlights the impact of structural modifications on pharmacological properties. []
Q5: What insights have X-ray crystallography studies provided regarding the structure-activity relationships of this compound-derived calcium channel blockers?
A5: X-ray crystallographic analyses of several this compound-derived dihydropyridines, along with their oxidized pyridine counterparts, have revealed crucial information. These studies indicate that the conformation of the phenyl ring and the ester groups significantly influences the calcium-blocking activity of these compounds. It appears that specific conformations might hinder the interaction with the receptor site, potentially explaining the decreased activity observed in some derivatives. [, ]
Q6: Beyond traditional structure-activity relationship studies, have any advanced modeling techniques been employed to understand these compounds?
A6: While not directly applied to this compound itself, molecular modeling techniques have been used to develop a model explaining the agonist/antagonist selectivity observed in 1,4-dihydropyridine calcium channel receptors. This emphasizes the growing role of computational methods in drug discovery within this field. []
Q7: What is a notable example of a commercially available drug derived from this compound, and what is its mechanism of action?
A7: Nimodipine, a commercially available calcium channel blocker, is derived from this compound. It primarily acts by inhibiting calcium influx through L-type calcium channels, particularly those found in cerebral arteries. []
Q8: Can you elaborate on the metabolic fate of Nimodipine in biological systems?
A8: Research utilizing radiolabeled Nimodipine in rats, dogs, and monkeys has demonstrated that it undergoes extensive metabolism, primarily through pathways like dehydrogenation of the 1,4-dihydropyridine ring system, oxidative ester cleavage, oxidative O-demethylation, hydroxylation at various positions, reduction of the nitro group, and conjugation with glucuronic acid. Notably, the unchanged drug was not detected in urine or bile samples but was present in rat plasma. []
Q9: Have any specific challenges arisen concerning the pharmaceutical development of this compound derivatives?
A9: One challenge lies in the inherent photosensitivity of some 1,4-dihydropyridine derivatives. For example, Cilnidipine, another antihypertensive drug within this class, is known to undergo photoinduced aromatization upon exposure to UV-A light. This emphasizes the need to consider photostability during drug development and storage. []
Q10: Has research identified strategies to address the photostability issues associated with these compounds?
A10: Comparative studies on the photostability of 4-(2''-nitrophenyl)-1,4-dihydropyridines (like Nifedipine) and 4-(3''-nitrophenyl)-1,4-dihydropyridines (like Nicardipine) in alcoholic solutions have been conducted. The findings indicate that the position of the nitro group on the phenyl ring influences photostability. Specifically, Nicardipine derivatives exhibited higher stability under fluorescent light irradiation compared to Nifedipine. []
Q11: Can you provide details on the photodegradation pathways observed in these compounds?
A11: Studies on Nifedipine exposed to fluorescent light revealed rapid conversion into a nitroso-derivative. In contrast, irradiation of Nicardipine with a high-pressure mercury lamp resulted in a 4-(3''-nitrophenyl) pyridine analogue as the primary product, alongside a 4-(3''-aminophenyl) pyridine analogue and a trans-azoxy dimer. The influence of factors like concentration, solvent, temperature, and oxygen presence on these photodegradation pathways was also investigated. []
Q12: Have any studies explored the potential of this compound derivatives beyond their established role as calcium channel blockers?
A12: Research suggests that certain this compound derivatives might possess dual pharmacological activities. For instance, compound Wy 27569 displayed both calcium channel blocking and thromboxane synthetase inhibitory properties. This highlights the possibility of exploring these compounds for broader therapeutic applications. [, ]
Q13: What other research avenues are being explored with this compound derivatives?
A13: Current research is investigating the potential of a specific dihydropyridine enantiomer, B859-35, as a chemotherapeutic agent. Interestingly, this compound exhibited a selective anticarcinogenic effect against neuroendocrine lung tumors and nasal cavity tumors induced in hamsters. Furthermore, B859-35 demonstrated the ability to reverse multidrug resistance in certain cancer cell lines, making it a promising candidate for further investigations in oncology. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
